

# An In-depth Technical Guide to Methyl 4-amino-3-(trifluoromethyl)benzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methyl 4-amino-3-(trifluoromethyl)benzoate
Cat. No.:	B062053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-amino-3-(trifluoromethyl)benzoate** is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic placement of an amino group, a trifluoromethyl moiety, and a methyl ester on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of **Methyl 4-amino-3-(trifluoromethyl)benzoate**, with a focus on its emerging role in the development of targeted protein degraders.

## Chemical Structure and Properties

**Methyl 4-amino-3-(trifluoromethyl)benzoate** is a solid organic compound at room temperature. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly influence the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a valuable intermediate in pharmaceutical research.[\[1\]](#)

Chemical Identifiers:

- IUPAC Name: **methyl 4-amino-3-(trifluoromethyl)benzoate**[\[2\]](#)

- CAS Number: 167760-75-0[2]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>F<sub>3</sub>NO<sub>2</sub>[2]
- InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N[2]
- Canonical SMILES: COC(=O)C1=CC=C(N)C(C(F)(F)F)=C1[2]

Table 1: Physicochemical Properties of **Methyl 4-amino-3-(trifluoromethyl)benzoate**

Property	Value	Source
Molecular Weight	219.16 g/mol	[3]
Physical Form	Solid	
Purity	≥98% (Commercially available)	[4]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the current literature. Predicted values can be calculated using computational models but should be confirmed experimentally.

## Spectroscopic Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Methyl 4-amino-3-(trifluoromethyl)benzoate** is not widely published. However, characteristic spectral features can be predicted based on its structure.

- <sup>1</sup>H NMR: The spectrum is expected to show signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic signals will be split due to coupling between adjacent protons and potentially the trifluoromethyl group.
- <sup>13</sup>C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the CF<sub>3</sub> group showing a characteristic quartet), and the methyl carbon of the ester.

- IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.
- Mass Spectrometry: The molecular ion peak ( $M^+$ ) would be observed at an m/z corresponding to the molecular weight of the compound (219.16). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

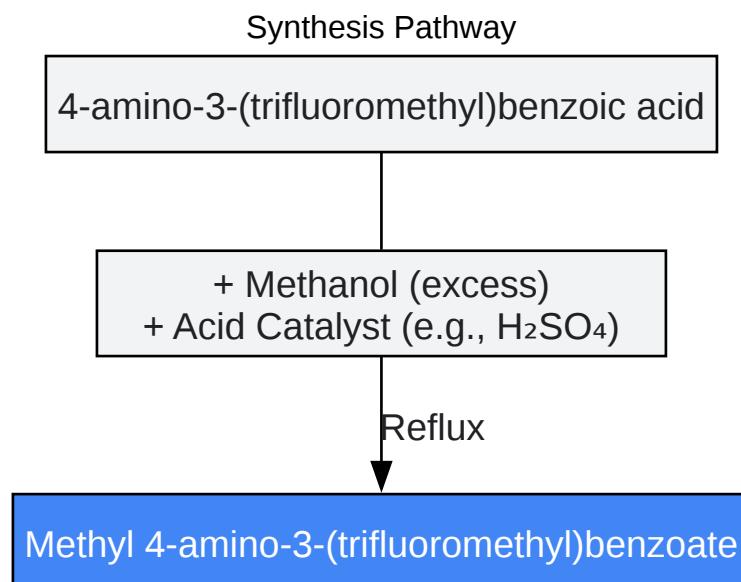
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate** is not extensively documented in readily accessible literature, a common and effective method is the Fischer esterification of the corresponding carboxylic acid, 4-amino-3-(trifluoromethyl)benzoic acid.

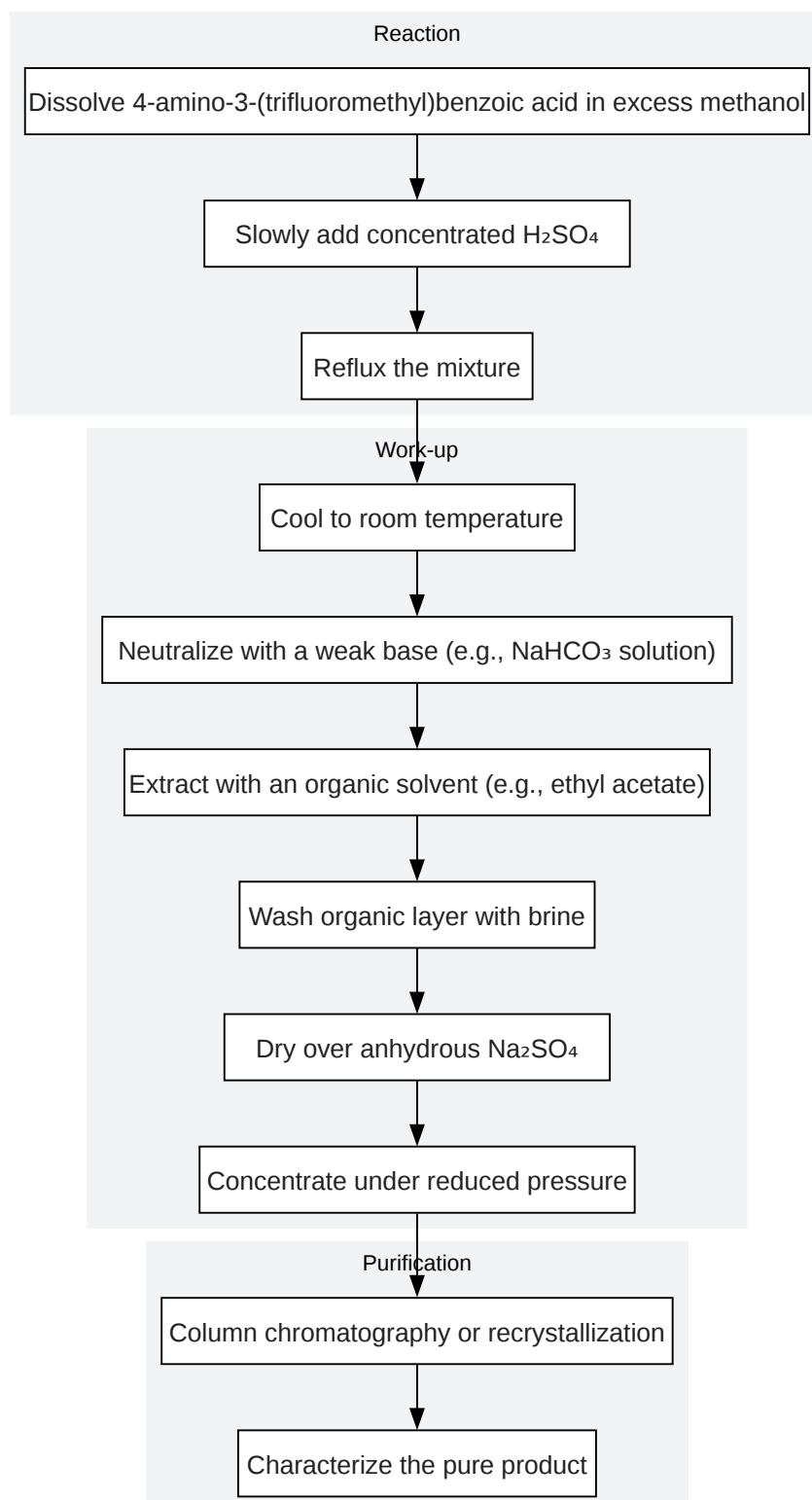
## Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate**, methanol is used as both the reactant and the solvent, with a strong acid catalyst such as sulfuric acid or thionyl chloride.

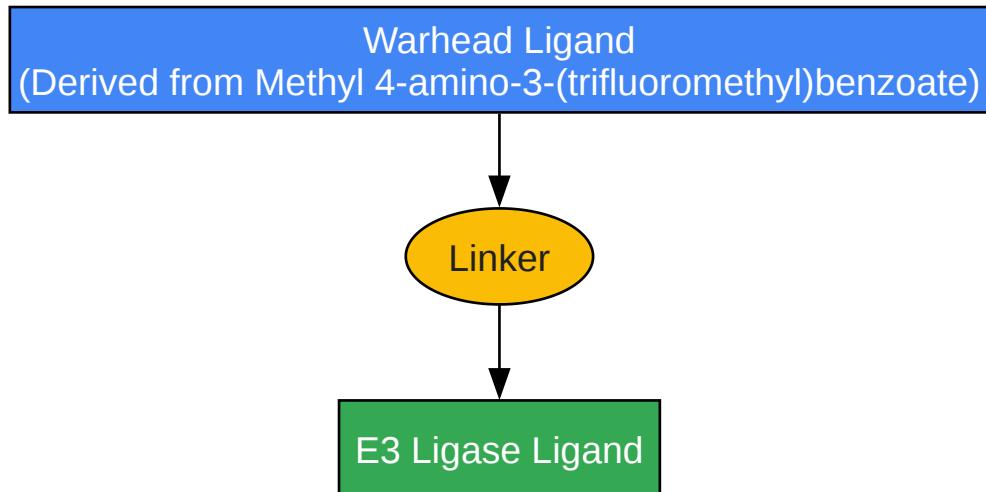
Figure 1: Synthesis of **Methyl 4-amino-3-(trifluoromethyl)benzoate**

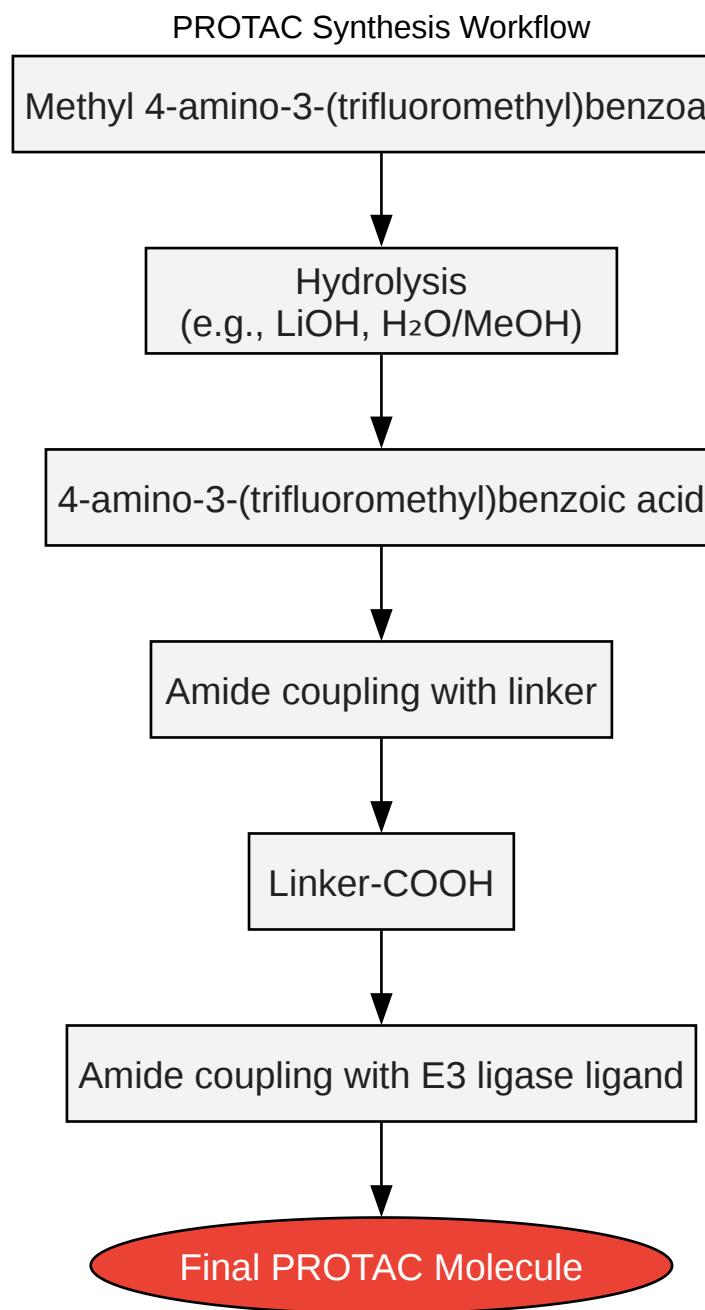


## Esterification Workflow



## PROTAC Design





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 167760-75-0[Methyl 4-amino-3-(trifluoromethyl)benzoate 98%]- Jizhi Biochemical [acmec.com.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-3-(trifluoromethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062053#methyl-4-amino-3-trifluoromethyl-benzoate-properties-and-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)